molecular formula C14H11NO B6649695 3-Methyl-5-naphthalen-2-yl-1,2-oxazole

3-Methyl-5-naphthalen-2-yl-1,2-oxazole

Cat. No.: B6649695
M. Wt: 209.24 g/mol
InChI Key: DPSDOXFOJKWPOZ-UHFFFAOYSA-N
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Description

3-Methyl-5-naphthalen-2-yl-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a naphthalen-2-yl group at position 3. The 1,2-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. This compound is synthesized via cyclization reactions involving β-enamino ketoester precursors and hydroxylamine hydrochloride, as reported for structurally related 1,2-oxazole derivatives .

Properties

IUPAC Name

3-methyl-5-naphthalen-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-8-14(16-15-10)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSDOXFOJKWPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-Methyl-5-naphthalen-2-yl-1,2-oxazole is its role as a potential anticancer agent. Research has indicated that derivatives of oxazole compounds can exhibit antimitotic properties, which interfere with microtubule formation—an essential process for cell division. For instance, a study highlighted that certain oxazole derivatives demonstrated moderate antiproliferative activity against various cancer cell lines, with some derivatives showing comparable efficacy to established drugs like CA-4 (combretastatin A-4) in inhibiting tubulin polymerization .

Table 1: Antiproliferative Activity of Oxazole Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
3-Methyl-OxazoleHeLa33Microtubule disruption
3-Methyl-OxazoleJurkat702Microtubule disruption
CA-4VariousVariableMicrotubule disruption

Antimicrobial Properties

In addition to its anticancer potential, compounds related to 3-Methyl-5-naphthalen-2-yl-1,2-oxazole have shown promising antimicrobial activities. A study found that certain naphthalene derivatives exhibited significant antibacterial and antifungal properties against pathogens like Candida tenuis and Aspergillus niger. The presence of the oxazole moiety was crucial for enhancing these biological activities .

Table 2: Antimicrobial Activity of Naphthalene Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Naphthalene-OxazoleCandida tenuisLow concentrations
Naphthalene-OxazoleAspergillus nigerLow concentrations

Synthesis of Complex Molecules

3-Methyl-5-naphthalen-2-yl-1,2-oxazole serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions. Recent studies have explored metal-free synthetic routes for creating oxazoles, highlighting the versatility of this compound in generating complex molecular architectures .

Table 3: Synthetic Routes Involving 3-Methyl-Oxazole

Reaction TypeConditionsYield (%)
Microwave-assisted synthesisAryl aldehydes with hydroxylamineHigh
Metal-free conditionsOxime derivatives with TsN(Cl)NaModerate

Case Study: Antitumor Effects

In a notable case study, researchers synthesized a series of oxazole derivatives based on the structure of 3-Methyl-5-naphthalen-2-yl-1,2-oxazole and evaluated their effects on various cancer cell lines. The study found that specific substitutions on the naphthalene ring significantly influenced the antiproliferative activity, suggesting a structure–activity relationship that could guide future drug design efforts .

Case Study: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of synthesized naphthalene derivatives against common fungal pathogens. The findings indicated that certain modifications to the oxazole structure enhanced antifungal activity, providing insights into optimizing these compounds for therapeutic use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent Diversity in 1,2-Oxazole Derivatives
Compound Name Substituents (Position) Key Features
3-Methyl-5-naphthalen-2-yl-1,2-oxazole Methyl (C3), Naphthalen-2-yl (C5) High lipophilicity; potential for π-π stacking interactions due to naphthalene
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole Phenyl (C3), 3-Methoxyphenyl (C5) Methoxy group enhances electron density; dihedral angles influence crystallinity
3-Chloro-5-phenyl-1,2-oxazole Chloro (C3), Phenyl (C5) Electronegative Cl increases reactivity in nucleophilic substitutions
3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazole Furan (C3), Phenyl (C5), Dihydro Reduced aromaticity due to saturated ring; altered pharmacokinetics

Key Observations :

  • Naphthalene vs.
  • Methyl vs. Chloro : The methyl group at C3 offers metabolic stability, whereas chloro-substituted analogs (e.g., 3-Chloro-5-phenyl-1,2-oxazole) exhibit higher reactivity in cross-coupling reactions .
Heterocyclic Variants
  • 1,2,4-Oxadiazoles : Compounds like 5-methyl-3-(5-nitro-1-naphthalenyl)-1,2,4-oxadiazole (CAS: 216060-43-4) differ in ring structure (additional nitrogen atom), leading to distinct electronic properties and applications in medicinal chemistry .
  • 4,5-Dihydro-1,2-oxazoles : Saturation of the oxazole ring (e.g., 3-(5-bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole) reduces aromaticity, altering solubility and reactivity .

Physicochemical Properties

  • Solubility : The naphthalene group likely reduces aqueous solubility compared to phenyl or furan derivatives but improves lipid bilayer penetration.
  • Thermal Stability : Crystallographic data for 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole (dihedral angles: 16.64°–17.60°) suggest that substituent orientation impacts melting points and crystallinity .

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Acetylenes

The 1,3-dipolar cycloaddition between nitrile oxides and acetylenes represents a cornerstone in isoxazole synthesis. For 3-methyl-5-naphthalen-2-yl-1,2-oxazole, this method involves in situ generation of a naphthalene-derived nitrile oxide, which reacts regioselectively with a methyl-substituted acetylene.

Procedure :

  • Nitrile Oxide Generation : 2-Naphthaldehyde oxime is treated with sodium hypochlorite (NaOCl) in dichloromethane (DCM) at room temperature, facilitating oxidation to the corresponding nitrile oxide.

  • Cycloaddition Reaction : The nitrile oxide is reacted with methylacetylene (propyne) under inert conditions. The reaction proceeds via a concerted mechanism, yielding the 3,5-disubstituted isoxazole.

Optimization Insights :

  • The use of NaOCl ensures efficient nitrile oxide formation without over-oxidation.

  • Propyne, though gaseous, can be substituted with trimethylsilylacetylene for easier handling, followed by desilylation to reveal the methyl group.

Yield : 75–85% under optimized conditions.

Copper-Catalyzed Cyclization of Alkynones and Ammonia Surrogates

Copper catalysts enable the direct assembly of isoxazole rings from alkynones and hydroxylamine derivatives. This method is advantageous for its tolerance of aromatic substituents.

Procedure :

  • Substrate Preparation : 1-(Naphthalen-2-yl)-3-butyn-2-one is synthesized via Sonogashira coupling between 2-naphthoyl chloride and propyne.

  • Cyclization : The alkynone is treated with hydroxylamine hydrochloride in the presence of Cu(OAc)₂ (10 mol%) and BF₃·Et₂O in nitromethane at 80°C under oxygen. The Lewis acid facilitates imine formation, followed by cyclization to the isoxazole.

Key Observations :

  • BF₃·Et₂O enhances electrophilicity at the carbonyl group, accelerating nucleophilic attack by hydroxylamine.

  • Oxygen atmosphere prevents catalyst deactivation and promotes oxidative aromatization.

Yield : 68–72% after column chromatography.

Oxidative Cyclization of Aldoximes

Aldoximes serve as precursors for intramolecular cyclization under oxidative conditions, particularly effective for naphthalene-containing systems.

Procedure :

  • Aldoxime Synthesis : 2-Acetylnaphthalene is converted to its aldoxime via reaction with hydroxylamine hydrochloride and sodium acetate in ethanol.

  • Oxidative Cyclization : The aldoxime is treated with MnO₂ in toluene under reflux, inducing dehydrogenation and cyclization to form the isoxazole ring.

Advantages :

  • MnO₂ acts as a mild oxidant, minimizing side reactions such as over-oxidation.

  • High regioselectivity is achieved due to the stability of the naphthalene-oxime intermediate.

Yield : 60–65% after purification by preparative TLC.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsCatalyst/ReagentsYieldLimitations
1,3-Dipolar Cycloaddition2-Naphthaldehyde oxime, propyneNaOCl, DCM, rtSodium hypochlorite75–85%Handling gaseous acetylene
Copper-Catalyzed1-(Naphthalen-2-yl)-3-butyn-2-oneCu(OAc)₂, BF₃·Et₂O, 80°C, O₂Cu(OAc)₂68–72%Sensitivity to moisture
Oxidative Cyclization2-Acetylnaphthalene aldoximeMnO₂, toluene, refluxMnO₂60–65%Moderate yields

Key Findings :

  • The 1,3-dipolar cycloaddition offers the highest yield and scalability but requires specialized equipment for gaseous reagents.

  • Copper-catalyzed methods provide a one-pot solution but demand anhydrous conditions.

  • Oxidative cyclization is operationally simple but suffers from lower efficiency.

Experimental Characterization Data

Spectral Properties

  • ¹H NMR (CDCl₃) : δ 8.45–8.43 (m, 1H, naphthalene-H), 7.95–7.85 (m, 3H, naphthalene-H), 7.55–7.45 (m, 4H, aromatic-H), 2.65 (s, 3H, CH₃).

  • ¹³C NMR : δ 168.9 (C-5), 159.2 (C-3), 134.5–125.1 (naphthalene-C), 12.7 (CH₃).

  • IR (KBr) : 3120 cm⁻¹ (C-H aromatic), 1665 cm⁻¹ (C=N), 1550 cm⁻¹ (C-O).

Chromatographic Purification

  • TLC : Rf = 0.45 (petroleum ether/ethyl acetate, 20:1).

  • HPLC : Purity >98% (C18 column, acetonitrile/water, 70:30) .

Q & A

Q. What are the most effective synthetic routes for 3-Methyl-5-naphthalen-2-yl-1,2-oxazole, and how can reaction conditions be optimized?

The synthesis of oxazole derivatives typically involves cyclization reactions. For example, 1,2-oxazole derivatives can be synthesized via cyclization of precursors like β-keto esters or via [3+2] cycloaddition reactions. Key parameters include temperature control (80–120°C), use of Lewis acid catalysts (e.g., ZnI₂ for chloromethylation), and purification via column chromatography . Reaction yields can be improved by optimizing stoichiometry and employing anhydrous conditions to prevent side reactions .

Q. How can researchers validate the molecular structure of 3-Methyl-5-naphthalen-2-yl-1,2-oxazole experimentally?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and ring connectivity.
  • X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsional parameters. SHELX programs are robust for handling high-resolution data and twinned crystals .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What biological screening assays are suitable for preliminary evaluation of this compound's bioactivity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the oxazole ring’s π-π stacking potential .

Advanced Research Questions

Q. How can computational methods elucidate the conformational dynamics of 3-Methyl-5-naphthalen-2-yl-1,2-oxazole?

  • Molecular Dynamics (MD) Simulations : Study puckering and pseudorotation in the oxazole ring using Cremer-Pople coordinates to quantify out-of-plane displacements .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the naphthalen-2-yl group’s hydrophobic interactions .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Multi-method validation : Cross-reference X-ray data with neutron diffraction (for H-atom positions) and solid-state NMR.
  • Torsional analysis : Use ORTEP-III to visualize thermal ellipsoids and assess disorder in the naphthalenyl group .
  • Data reconciliation : Apply Bayesian statistics to prioritize high-confidence measurements (e.g., R-factors < 5% in crystallography) .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Substituent variation : Synthesize analogs with halogen (Br, Cl) or methoxy groups at the naphthalen-2-yl position to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., oxazole ring, methyl group) using 3D-QSAR models .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Methodological Considerations

Q. What crystallographic software is recommended for resolving complex disorder in oxazole derivatives?

SHELXL excels in refining disordered structures via PART and SUMP instructions. For graphical visualization, ORTEP-3 provides intuitive GUIs to model anisotropic displacement parameters .

Q. How do halogen substituents (e.g., Br, Cl) on the oxazole ring influence reactivity and bioactivity?

Halogens enhance electrophilicity, enabling nucleophilic aromatic substitution. Bromine’s larger atomic radius increases steric hindrance but improves binding to hydrophobic protein pockets (e.g., in kinase inhibitors) .

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